Phenylalanylphenylalanine methyl ester Phenylalanylphenylalanine methyl ester
Brand Name: Vulcanchem
CAS No.: 13082-29-6
VCID: VC20956419
InChI: InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1
SMILES: COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol

Phenylalanylphenylalanine methyl ester

CAS No.: 13082-29-6

Cat. No.: VC20956419

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Phenylalanylphenylalanine methyl ester - 13082-29-6

Specification

CAS No. 13082-29-6
Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
IUPAC Name methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1
Standard InChI Key FBKRSZZALAQRNH-IRXDYDNUSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N
SMILES COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Canonical SMILES COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Characteristics

Phenylalanylphenylalanine methyl ester (PPME) is a dipeptide derivative composed of two phenylalanine amino acid residues linked through a peptide bond, with the carboxylic acid terminus modified as a methyl ester. This compound features two phenyl rings as side chains, contributing to its distinctive physicochemical properties and potential biological activities. The structure maintains the stereochemistry of the parent amino acids, with both phenylalanine residues typically existing in the L-configuration, making it a chiral molecule with defined stereochemistry .
The molecular structure includes two aromatic rings connected to the peptide backbone, creating a compound with both hydrophobic characteristics from the aromatic regions and polar characteristics from the peptide bond and ester group. This amphipathic nature influences its solubility profile and potential interactions with biological systems .

Nomenclature and Identification

Phenylalanylphenylalanine methyl ester is recognized through various systematic and trivial naming conventions in scientific literature and chemical databases. The compound has been cataloged with several identifiers that facilitate its proper identification and referencing in research contexts .
Table 1: Identification Parameters for Phenylalanylphenylalanine Methyl Ester

ParameterValue
IUPAC NameL-phenylalanyl-L-phenylalanine methyl ester
Common SynonymsPhe-Phe-OMe, H-Phe-Phe-OMe
CAS Registry Number13082-29-6
PubChem CID151728
Condensed IUPAC NotationH-Phe-Phe-OMe
Peptide SequenceFF
Systematic Namemethyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate
The variety of naming conventions reflects the compound's representation in different chemical contexts, from peptide chemistry to pharmaceutical research .

Physicochemical Properties

The physical and chemical properties of phenylalanylphenylalanine methyl ester influence its behavior in various experimental conditions and biological systems. Understanding these properties is essential for predicting its interactions, solubility, and potential applications in research and pharmaceutical development.

Molecular and Structural Properties

Phenylalanylphenylalanine methyl ester possesses a well-defined molecular structure with specific atomic arrangement that dictates its three-dimensional configuration and subsequent interactions with other molecules or biological systems .
Table 2: Molecular Properties of Phenylalanylphenylalanine Methyl Ester

PropertyValue
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Exact Mass326.16300
Polar Surface Area (PSA)81.42000
LogP2.54810
The compound's relatively high LogP value indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining sufficient water solubility for biological applications .

Structural Conformations

Phenylalanylphenylalanine methyl ester can adopt multiple conformations due to rotational freedom around several bonds in its structure. These conformational possibilities contribute to its spatial arrangement and potential binding interactions with biological targets. The presence of two phenyl rings introduces steric considerations that may influence preferred conformational states in various environments .
The three-dimensional structure of the molecule is influenced by:

  • The stereochemistry at both alpha-carbon positions (typically S-configuration in natural L-amino acids)

  • The planar peptide bond between the two phenylalanine residues

  • The orientation of the two phenyl side chains

  • The methyl ester group positioning
    These structural elements collectively determine the compound's molecular recognition properties and potential biological activity profiles .

Synthesis and Preparation Methods

The synthesis of phenylalanylphenylalanine methyl ester typically involves peptide coupling strategies common in organic and peptide chemistry. Several approaches have been documented for preparing this dipeptide methyl ester with high purity and defined stereochemistry.

Standard Synthetic Routes

The most common synthetic pathway for phenylalanylphenylalanine methyl ester involves the coupling of suitably protected phenylalanine derivatives, followed by selective deprotection steps. This typically utilizes L-phenylalanine methyl ester hydrochloride as a key starting material .
A typical synthetic route involves:

  • Protection of the amino group of the first phenylalanine

  • Activation of the carboxylic acid group of the protected phenylalanine

  • Coupling with L-phenylalanine methyl ester hydrochloride

  • Selective deprotection to obtain the final dipeptide methyl ester
    The preparation often requires careful control of reaction conditions to prevent racemization at the stereocenters and to ensure high coupling efficiency .

Alternative Synthesis Approaches

Alternative methods for synthesizing phenylalanylphenylalanine methyl ester may employ solid-phase peptide synthesis techniques, enzymatic approaches, or microwave-assisted coupling reactions to improve yields or reaction efficiency. These methods can offer advantages in terms of reduced reaction times, higher stereoselectivity, or simplified purification procedures .
The selection of an appropriate synthetic method typically depends on factors such as:

  • Required scale of production

  • Desired stereochemical purity

  • Available starting materials and reagents

  • Equipment and expertise considerations
    The final product's purity and stereochemical integrity are critical considerations, particularly for applications in biological research or pharmaceutical development .

Biological Activities and Research Applications

Phenylalanylphenylalanine methyl ester exhibits several biological properties that have attracted interest in various research domains. Its structural features contribute to specific interactions with biological systems that may have implications for both basic research and potential therapeutic applications.

Pharmacological Properties

The pharmacological profile of phenylalanylphenylalanine methyl ester is characterized by several properties relevant to its potential applications in biomedical research.
The compound demonstrates:

  • High gastrointestinal absorption potential, likely facilitated by peptide transporters

  • Blood-brain barrier permeability, making it relevant for neuropharmacological studies

  • Moderate lipophilicity that contributes to its membrane permeation capabilities

  • Potential for ester hydrolysis in vivo, which can release free phenylalanine residues
    These properties suggest potential applications in drug delivery systems or as a scaffold for developing peptide-based therapeutic agents.

Research Applications

Phenylalanylphenylalanine methyl ester has found applications in various areas of biochemical and pharmaceutical research.
Table 3: Research Applications of Phenylalanylphenylalanine Methyl Ester

Application AreaDescription
Peptide SynthesisServes as a building block or intermediate in the synthesis of larger peptides
Drug DeliveryFunctions as a carrier or prodrug system that can release active components through enzymatic hydrolysis
Biochemical ResearchUsed in studies investigating peptide transport, metabolism, and enzyme specificity
Structure-Activity Relationship StudiesEmployed in studies examining the effects of structural modifications on biological activity
The compound's well-defined structure and properties make it valuable for studies requiring precise molecular entities with specific stereochemical configurations.

Current Research and Future Perspectives

Recent research involving phenylalanylphenylalanine methyl ester continues to expand our understanding of its potential applications and biological significance. Despite limited specific studies dedicated exclusively to this compound, emerging research suggests several promising directions for future investigation.

Neurodegenerative Disease Research

Preliminary studies have indicated potential relevance of phenylalanylphenylalanine methyl ester in neurodegenerative disease research, particularly in the context of Alzheimer's disease. Its ability to cross the blood-brain barrier makes it an interesting candidate for developing brain-targeted therapeutic approaches. Further research is needed to elucidate specific mechanisms and interactions with relevant biological targets in neurodegenerative pathways.

Peptide Self-Assembly Studies

The structural features of phenylalanylphenylalanine methyl ester, particularly its aromatic side chains, make it an interesting candidate for studies on peptide self-assembly and supramolecular chemistry. These investigations could lead to applications in materials science, drug delivery systems, or nanotechnology.
The compound's potential to form ordered structures through non-covalent interactions, including π-π stacking between aromatic rings, hydrogen bonding, and hydrophobic interactions, represents an active area for future research and development .

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